Streptomycin solution

Description

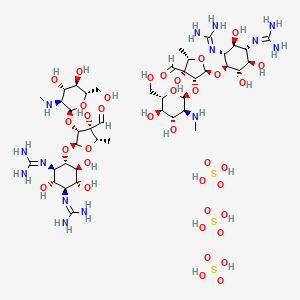

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENRWWVYAAPBI-YZTFXSNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84N14O36S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3810-74-0 | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Streptomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Era in Medicine: The Discovery and Development of Streptomycin

A Technical Guide to the First Antibiotic Effective Against Tuberculosis

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of streptomycin (B1217042), the first antibiotic to demonstrate efficacy against Mycobacterium tuberculosis. The narrative traces the systematic search for antimicrobial agents from soil microorganisms, led by Selman Waksman at Rutgers University, culminating in the groundbreaking isolation of streptomycin by Albert Schatz in 1943. This document details the pivotal in vitro and in vivo experiments that established its therapeutic potential, the pioneering clinical trials that confirmed its efficacy in humans, and the subsequent challenges of drug resistance. We present detailed experimental protocols from the era, quantitative data from key studies, and visualizations of the experimental workflows and the antibiotic's mechanism of action to offer a thorough resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Quest for a "Magic Bullet" Against the White Plague

In the early 20th century, tuberculosis, the "White Plague," was a leading cause of death worldwide, with no effective chemotherapeutic treatment available. The discovery of penicillin in 1928 by Alexander Fleming had revolutionized the treatment of many bacterial infections, but it was ineffective against the resilient Mycobacterium tuberculosis. This set the stage for a focused and systematic search for new antimicrobial agents.

Selman A. Waksman, a prominent soil microbiologist at the New Jersey Agricultural Experiment Station at Rutgers University, pioneered a research program dedicated to screening soil microorganisms, particularly actinomycetes, for their antibiotic properties.[1][2] This systematic approach, a departure from the serendipity of penicillin's discovery, was grounded in the hypothesis that microbes in the soil produce substances to compete with and inhibit the growth of other microorganisms.[3]

The Discovery of Streptomycin: A Collaborative Breakthrough

In 1943, Albert Schatz, a Ph.D. student in Waksman's laboratory, undertook the task of screening actinomycetes for activity against gram-negative bacteria, a group of pathogens largely resistant to penicillin.[4][5] His research, conducted in a basement laboratory to safely handle the pathogenic bacteria, led to the isolation of two strains of Streptomyces griseus that produced a potent antibacterial substance.[5][6] One of these strains was isolated from the throat of a chicken, while the other came from a heavily manured field soil.[5]

This new substance, which they named streptomycin, exhibited a broad spectrum of activity, inhibiting the growth of both gram-positive and, significantly, gram-negative bacteria.[7] The initial announcement of the discovery was made in January 1944 in the Proceedings of the Society for Experimental Biology and Medicine by Schatz, Elizabeth Bugie, and Waksman.[1][7]

Crucially, subsequent testing revealed that streptomycin was highly effective in vitro against Mycobacterium tuberculosis.[5] This finding was a monumental step forward in the fight against tuberculosis.

Early Experimental Validation

The initial discovery was followed by a series of meticulously planned in vitro and in vivo experiments to determine the efficacy and safety of streptomycin.

In Vitro Efficacy Against Mycobacterium tuberculosis

Schatz conducted the initial in vitro experiments, demonstrating that streptomycin could inhibit the growth of the virulent H37Rv strain of Mycobacterium tuberculosis in culture.[5] This was a critical first step in establishing its potential as a treatment for tuberculosis.

In Vivo Studies in Guinea Pigs

To assess the efficacy of streptomycin in a living organism, Waksman collaborated with William H. Feldman and H. Corwin Hinshaw at the Mayo Clinic, who had established a guinea pig model of tuberculosis.[2][8] In a series of experiments starting in 1944, they demonstrated that streptomycin could suppress and even reverse the course of tuberculosis in infected guinea pigs.[2][6] These successful animal trials provided the necessary evidence to proceed to human clinical trials.

Clinical Trials: From Hope to Cure

The promising results from the animal studies led to the initiation of human clinical trials, which would ultimately confirm streptomycin's role as a transformative medicine.

The First Human Trial

The first human patient, a 21-year-old woman with advanced pulmonary tuberculosis, was treated with streptomycin in November 1944.[8] The treatment was successful, marking a turning point in the history of medicine.

The Medical Research Council (MRC) Trial

A landmark randomized clinical trial was conducted by the British Medical Research Council (MRC) between 1946 and 1948.[9][10] This trial is considered a milestone in the history of clinical research for its rigorous design, including the use of randomization to allocate patients to either the streptomycin treatment group or the control group (bed rest alone).[11] The results, published in the British Medical Journal in 1948, provided definitive evidence of streptomycin's efficacy in treating pulmonary tuberculosis.[9][10]

Industrial Production and the Role of Merck & Co.

The translation of the laboratory discovery of streptomycin into a widely available medical treatment was made possible through a collaboration with the pharmaceutical company Merck & Co.[1] Merck provided funding for Waksman's research and developed the large-scale fermentation and purification processes necessary to produce the vast quantities of streptomycin needed for clinical trials and, eventually, for public use.[1]

Mechanism of Action and the Emergence of Resistance

Streptomycin is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[6] It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and ultimately leading to bacterial cell death.[6]

However, the widespread use of streptomycin monotherapy quickly led to the emergence of resistant strains of M. tuberculosis.[9] This was a significant challenge and highlighted the importance of combination therapy in treating tuberculosis. The development of resistance typically occurs through mutations in the bacterial genes encoding ribosomal proteins or rRNA, which prevent streptomycin from binding to its target.[12]

The Nobel Prize and Controversy

In 1952, Selman Waksman was awarded the Nobel Prize in Physiology or Medicine for his "discovery of streptomycin, the first antibiotic effective against tuberculosis."[13] The award, however, was mired in controversy as it excluded Albert Schatz, who performed the crucial experiments that led to the isolation of streptomycin.[5] Schatz later sued for a share of the royalties and official recognition as a co-discoverer.[5]

Experimental Protocols

The following protocols are based on descriptions from the original publications and patents of the 1940s and represent the methodologies used in the discovery and development of streptomycin.

Isolation of Streptomyces griseus from Soil (Waksman's Soil Dilution Plate Method)

This protocol is a generalized representation of the soil dilution and plating techniques used in Selman Waksman's laboratory for the isolation of actinomycetes.

-

Soil Sample Preparation:

-

Collect a soil sample from a desired location (e.g., heavily manured field).

-

Air-dry the soil sample and pass it through a sieve to remove large debris.

-

-

Serial Dilution:

-

Weigh 1 gram of the dried soil and suspend it in 100 mL of sterile distilled water. This is the 10-2 dilution.

-

Shake the suspension vigorously for 1 minute to ensure even distribution of microorganisms.

-

Perform a series of tenfold serial dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water, up to a dilution of 10-6.

-

-

Plating:

-

Prepare agar (B569324) plates with a suitable medium for actinomycete growth, such as Starch Casein Agar or Glycerol Asparagine Agar.

-

Pipette 0.1 mL of each of the higher dilutions (e.g., 10-4, 10-5, 10-6) onto the surface of the agar plates.

-

Spread the inoculum evenly over the surface of the agar using a sterile bent glass rod.

-

-

Incubation:

-

Incubate the plates at 25-28°C for 7 to 14 days.

-

-

Isolation and Purification:

-

Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often with aerial mycelium).

-

Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.

-

Production of Streptomycin via Fermentation

This protocol is based on descriptions from patents filed by Merck & Co. and other publications from the era.[1][2][14]

-

Inoculum Preparation:

-

Inoculate a slant of a high-yielding strain of Streptomyces griseus into a flask containing a vegetative medium.

-

Incubate the flask on a rotary shaker at 25-28°C for 48 hours to generate a seed culture.

-

-

Fermentation Medium:

-

Prepare a production medium in a large fermenter. A typical medium might contain:

-

Glucose: 1.0%

-

Peptone or Soybean Meal: 0.5%

-

Meat Extract or Corn Steep Liquor: 0.5%

-

Sodium Chloride: 0.5%

-

Water

-

-

-

Fermentation:

-

Sterilize the fermenter and the medium.

-

Inoculate the production medium with the seed culture.

-

Maintain the fermentation under submerged aerobic conditions with constant agitation and aeration.

-

Control the temperature at 22-28°C.

-

Monitor the pH, which typically rises during the fermentation.

-

The fermentation is typically carried out for 2 to 4 days for submerged cultivation or 6 to 12 days for stationary cultivation.[1]

-

Extraction and Purification of Streptomycin

This protocol is a composite of methods described in early patents and publications.[1]

-

Harvesting and Clarification:

-

At the end of the fermentation, harvest the culture broth.

-

Separate the mycelium from the broth by filtration or centrifugation. The resulting liquid is the culture filtrate.

-

-

Adsorption:

-

Adjust the pH of the culture filtrate to neutral (pH 7.0).

-

Add activated charcoal to the filtrate and stir to adsorb the streptomycin onto the charcoal.

-

Filter the mixture to collect the charcoal with the adsorbed streptomycin.

-

-

Elution:

-

Wash the charcoal with water.

-

Elute the streptomycin from the charcoal using acidified alcohol (e.g., ethanol (B145695) containing a small amount of hydrochloric or sulfuric acid).

-

-

Concentration and Precipitation:

-

Neutralize the acidic alcohol eluate.

-

Concentrate the eluate under vacuum to remove the alcohol.

-

Add a solvent such as acetone (B3395972) or ether to the concentrated aqueous solution to precipitate the crude streptomycin salt.

-

-

Further Purification (optional):

-

The crude streptomycin can be further purified by redissolving it in water, re-adsorbing it onto charcoal, and repeating the elution and precipitation steps.

-

Crystallization from a suitable solvent can also be used to obtain a more purified product.

-

In Vitro Antibacterial Assay (Agar Streak Method)

This method, as described by Waksman and Reilly, was a common technique for assessing the inhibitory activity of antibiotic-producing microbes.[15]

-

Preparation of the Producer Plate:

-

Prepare a nutrient agar plate.

-

Make a single streak of the streptomycin-producing Streptomyces griseus culture across the center of the plate.

-

Incubate the plate at 25-28°C for 24-48 hours to allow for growth and diffusion of the antibiotic into the agar.

-

-

Streaking of Test Organisms:

-

Using a sterile loop, streak various test bacteria (e.g., E. coli, B. subtilis, M. tuberculosis) in lines perpendicular to the original S. griseus streak, starting from the edge of the plate and extending towards the center.

-

-

Incubation and Observation:

-

Incubate the plate under conditions suitable for the growth of the test organisms.

-

Observe the plate for inhibition of growth of the test organisms in the vicinity of the S. griseus streak. The length of the zone of inhibition is a measure of the antibiotic's effectiveness against that particular organism.

-

In Vivo Efficacy in the Guinea Pig Model of Tuberculosis

This protocol is a generalized representation of the experiments conducted by Feldman and Hinshaw at the Mayo Clinic.[14][16]

-

Animal Model:

-

Use healthy guinea pigs of a specific weight range.

-

-

Infection:

-

Infect the guinea pigs with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv) via subcutaneous or intraperitoneal injection of a standardized bacterial suspension.

-

-

Treatment:

-

After a period to allow the infection to establish, begin treatment with streptomycin.

-

Administer streptomycin via subcutaneous or intramuscular injection at a predetermined dosage and frequency.

-

Include a control group of infected but untreated guinea pigs.

-

-

Assessment of Efficacy:

-

Monitor the animals for clinical signs of tuberculosis, such as weight loss and mortality.

-

At the end of the experiment, euthanize the animals and perform a post-mortem examination.

-

Score the extent of tuberculous lesions in various organs (e.g., lungs, liver, spleen) to quantify the severity of the disease.

-

Compare the disease progression and severity between the treated and control groups to determine the efficacy of streptomycin.

-

Quantitative Data

The following tables summarize key quantitative data from the early research on streptomycin.

Table 1: Efficacy of Streptomycin in the MRC Clinical Trial (1948) [9]

| Outcome (at 6 months) | Streptomycin Group (n=55) | Control Group (n=52) |

| Deaths | 4 (7%) | 14 (27%) |

| Considerable Improvement (Radiological) | 28 (51%) | 4 (8%) |

| Moderate/Slight Improvement (Radiological) | 10 (18%) | 9 (17%) |

| No Significant Change (Radiological) | 3 (5%) | 6 (12%) |

| Moderate/Slight Deterioration (Radiological) | 5 (9%) | 13 (25%) |

| Considerable Deterioration (Radiological) | 9 (16%) | 20 (38%) |

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Streptomycin Against Various Bacteria (c. 1940s)

| Bacterial Species | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 0.5 - 2.0[17] |

| Escherichia coli | 1.0 - 10.0 |

| Salmonella typhi | 2.0 - 8.0 |

| Staphylococcus aureus | 1.0 - 10.0 |

| Bacillus subtilis | 0.2 - 1.0 |

Note: The MIC values are approximate ranges based on various sources from the era and can vary depending on the specific strain and testing methodology.

Visualizations

The following diagrams illustrate the key processes and concepts discussed in this guide.

Caption: Experimental workflow for the discovery and development of streptomycin.

Caption: Mechanism of action of streptomycin.

Conclusion

The discovery of streptomycin represents a landmark achievement in the history of medicine and a testament to the power of systematic scientific inquiry. It not only provided the first effective treatment for tuberculosis, saving countless lives, but also ushered in the golden age of antibiotic discovery, leading to the identification of numerous other life-saving drugs from soil microorganisms. The story of streptomycin, from its isolation in a university laboratory to its large-scale production and clinical application, serves as a powerful case study for modern drug discovery and development, reminding us of the importance of collaboration between academia and industry, the rigor of clinical trials, and the persistent challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. US2515461A - Process for producing streptomycin on medium containing whole yeast - Google Patents [patents.google.com]

- 3. atcc.org [atcc.org]

- 4. Streptomycin, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Streptomycin - Wikipedia [en.wikipedia.org]

- 7. Schatz, A., Bugle, E. and Waksman, S.A. (1944) Streptomycin, a Substance Exhibiting Antibiotic Activity against Gram-Positive and Gram-Negative Bacteria. Proceedings of the Society for Experimental Biology and Medicine, 55, 66-69. - References - Scientific Research Publishing [scirp.org]

- 8. The Second International Standard for streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomycin production | PPT [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. A change in scientific approach: from alternation to randomised allocation in clinical trials in the 1940s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein synthesis in Mycobacterium tuberculosis H37Rv and the effect of streptomycin in streptomycin-susceptible and -resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jameslindlibrary.org [jameslindlibrary.org]

- 14. HORTON CORWIN HINSHAW, MD: 1902 – 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frequency of administration of streptomycin; its influence on results of treatment of tuberculosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Streptomycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for streptomycin (B1217042) sulfate (B86663). The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.

Chemical and Physical Properties

Streptomycin sulfate is a complex aminoglycoside antibiotic derived from Streptomyces griseus.[1][2] It is the sulfate salt of streptomycin and is typically presented as a white to off-white, hygroscopic powder.[2][3] This salt form enhances its solubility in water, a crucial characteristic for its biological applications.[2]

Structural Information

Streptomycin is composed of three main components linked by glycosidic bonds: streptidine, streptose, and N-methyl-L-glucosamine.[4] The sulfate salt is formed with sulfuric acid.

Physicochemical Data

A summary of the key physicochemical properties of streptomycin sulfate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ | [2][5] |

| Molecular Weight | 1457.4 g/mol | [5] |

| Appearance | White to off-white, hygroscopic powder | [2][3] |

| Solubility | ||

| Water | Freely soluble; >=0.01 g/100 mL at 18 °C; ~10 mg/mL in PBS (pH 7.2) | [3][6] |

| Ethanol | Very slightly soluble | [3] |

| DMSO | ~2 mg/mL | [6] |

| Dimethyl formamide | ~13 mg/mL | [6] |

| pH of Aqueous Solution | 4.5 - 7.0 (for a 1 in 5 solution) | [2] |

| UV/Vis (λmax) | 231 nm | [6] |

| Storage Temperature | 2-8°C | [7] |

Chemical Structure and Mechanism of Action

The chemical structure of streptomycin sulfate is a key determinant of its biological activity.

Caption: Chemical structure of streptomycin sulfate.

Streptomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[8] It binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit.[8] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional proteins and ultimately bacterial cell death.[8]

Caption: Mechanism of action of streptomycin sulfate.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of streptomycin sulfate, based on pharmacopeial monographs and scientific literature.

Identification

A. Ferric Chloride Test [9]

-

Prepare an iron reagent by dissolving 5 g of ferric chloride in 50 mL of 0.1 N hydrochloric acid. Dilute 2.5 mL of this stock solution to 100 mL with 0.01 N hydrochloric acid.

-

Dissolve the streptomycin sulfate sample in water to obtain a concentration of approximately 1 mg/mL.

-

To 5 mL of the sample solution, add 2.0 mL of 1 N sodium hydroxide (B78521) and heat in a water bath for 10 minutes.

-

Cool in an ice water bath for 3 minutes, then add 2.0 mL of 1.2 N hydrochloric acid and mix.

-

Add 5 mL of the iron reagent and mix. A violet color is produced, indicating the presence of streptomycin.

B. Test for Sulfates [9]

-

A solution of the substance to be examined responds to the tests for sulfate as described in general chapter <191> of the United States Pharmacopeia (USP).

Assay (High-Performance Liquid Chromatography - HPLC)

This method is based on the USP monograph for streptomycin sulfate.[5]

Caption: HPLC assay workflow for streptomycin sulfate.

Chromatographic System:

-

Mobile Phase: 70 mM sodium hydroxide solution.

-

Column: A suitable anion-exchange column.

-

Detector: Pulsed Amperometric Detector (PAD).

-

Flow Rate: Approximately 0.5 mL/min.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve USP Streptomycin Sulfate Reference Standard (RS) in water to obtain a solution with a known concentration of about 0.03 mg/mL.

-

Assay Preparation: Accurately weigh and dissolve the streptomycin sulfate sample in water to obtain a solution with a concentration of about 0.03 mg/mL.

-

System Suitability: Heat a portion of the Standard preparation at 75°C for 1 hour and allow it to cool. The resolution between the main degradation product and the streptomycin peak should be not less than 3.

-

Analysis: Separately inject equal volumes (e.g., 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.

-

Calculation: Record the chromatograms and measure the peak areas. Calculate the quantity of streptomycin in the sample based on the peak responses compared to the standard.

Loss on Drying

This procedure determines the water content of the sample.[4]

-

Accurately weigh approximately 100 mg of the streptomycin sulfate sample into a suitable tared vessel.

-

Dry the sample under vacuum at a pressure not exceeding 5 mm of mercury at 60°C for 3 hours.

-

After drying, allow the sample to cool in a desiccator to room temperature.

-

Reweigh the sample and calculate the percentage loss in weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used for the identification and characterization of streptomycin sulfate.[10]

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the streptomycin sulfate sample. Alternatively, for analysis in agar (B569324), freeze-dry the agar sample, grind it, and mix with KBr.[11]

-

Instrumentation: Use a suitable FT-IR spectrometer.

-

Analysis: Obtain the infrared spectrum of the sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Interpretation: Compare the obtained spectrum with a reference spectrum of streptomycin sulfate. The presence of characteristic absorption bands corresponding to the functional groups of streptomycin confirms its identity. Key peaks may be observed for -OH, -NH, and C-O stretching vibrations.

References

- 1. jasco.hu [jasco.hu]

- 2. uspbpep.com [uspbpep.com]

- 3. agilent.com [agilent.com]

- 4. antecscientific.com [antecscientific.com]

- 5. Streptomycin Sulfate [drugfuture.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uspbpep.com [uspbpep.com]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]

Streptomycin's Dichotomous Action: A Technical Guide to its Differential Effects on Gram-Positive and Gram-Negative Bacteria

Published: December 21, 2025

Abstract: Streptomycin (B1217042), a cornerstone aminoglycoside antibiotic, exhibits a well-documented but complex differential efficacy against gram-positive and gram-negative bacteria. This technical guide provides an in-depth examination of the molecular and structural factors governing this disparity. We dissect the fundamental mechanism of action—inhibition of protein synthesis via binding to the 30S ribosomal subunit—and explore how the distinct cell envelope architectures of gram-positive and gram-negative organisms dictate the drug's uptake and ultimate bactericidal activity. This document furnishes researchers and drug development professionals with quantitative susceptibility data, detailed experimental protocols for assessing antimicrobial activity and membrane permeability, and visual models of the key pathways and workflows involved.

Core Mechanism of Action: Ribosomal Targeting

Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] The primary target is the 30S ribosomal subunit. Streptomycin binds irreversibly to a specific site on the 16S rRNA component of this subunit, near the A-site (aminoacyl-tRNA binding site).[3][4][5] This binding event disrupts the translation process in two critical ways:

-

Inhibition of Initiation: It interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, which hinders the formation of the initiation complex required to start protein synthesis.[2][5][6]

-

Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome.[7] This distortion impairs the ribosome's proofreading capability, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain.[7]

The accumulation of these nonfunctional or toxic proteins disrupts essential cellular processes, ultimately leading to membrane damage and cell death.[4][5]

The Great Divide: The Bacterial Cell Envelope

The primary reason for streptomycin's differential effect lies in the fundamental structural differences between the cell envelopes of gram-positive and gram-negative bacteria. This structural disparity creates distinct barriers to antibiotic penetration.

-

Gram-Positive Bacteria: These organisms possess a thick, multi-layered cell wall composed primarily of peptidoglycan, which is extensively cross-linked with teichoic acids. While this layer provides immense structural integrity, its porous nature does not typically present a significant barrier to small molecules like streptomycin. However, the sheer thickness can impede diffusion.

-

Gram-Negative Bacteria: The gram-negative cell envelope is significantly more complex. It features a thin layer of peptidoglycan situated in the periplasmic space, which is enclosed by a formidable outer membrane. This outer membrane is an asymmetric lipid bilayer decorated with lipopolysaccharide (LPS) and interspersed with porin channels. It functions as a highly selective permeability barrier, effectively excluding many antibiotics.

Differential Uptake and Activity

Streptomycin's journey from the extracellular environment to its ribosomal target is a multi-step process that differs significantly between the two bacterial types, explaining its greater efficacy against many gram-negative species.

Uptake in Gram-Negative Bacteria

The transport of streptomycin across the complex gram-negative envelope is an energy-dependent, multi-phase process:

-

Electrostatic Interaction: As a polycationic molecule, streptomycin initially binds to the negatively charged LPS on the outer membrane surface.[8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, causing localized disruption and transient permeabilization of the outer membrane.[8]

-

Self-Promoted Uptake: This initial disruption allows more streptomycin molecules to cross the outer membrane, a process often referred to as self-promoted uptake. Passage may also occur slowly through aqueous porin channels.[8][9]

-

Energy-Dependent Phase I (EDP-I): Once in the periplasm, streptomycin is transported across the inner cytoplasmic membrane. This is a slow, energy-dependent process that relies on the cell's proton-motive force (PMF).[8][10]

-

Energy-Dependent Phase II (EDP-II): The few streptomycin molecules that enter the cytoplasm and bind to ribosomes trigger the synthesis of mistranslated, faulty proteins. Some of these proteins are inserted into the cell membrane, disrupting its integrity and leading to a much faster, accelerated uptake of streptomycin.[8] This massive influx is lethal.

Uptake in Gram-Positive Bacteria

The uptake mechanism in gram-positive bacteria is less complex but can be less efficient. The thick peptidoglycan wall presents a physical, albeit permeable, barrier. Transport across the cytoplasmic membrane is still an active, energy-dependent process, but it lacks the "self-promoted" uptake phase seen in gram-negative bacteria, which can result in a slower accumulation of the drug to lethal intracellular concentrations.[9]

Quantitative Susceptibility Data

The differential uptake mechanisms are reflected in the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] While individual strain susceptibility can vary widely, general trends show that many aerobic gram-negative bacilli are more susceptible to streptomycin than some gram-positive cocci.

Table 1: Typical MIC Ranges of Streptomycin for Representative Bacteria

| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Notes |

| Escherichia coli | Negative | 1 - 16 | Susceptibility can vary based on resistance mechanisms. |

| Pseudomonas aeruginosa | Negative | 4 - >256 | Often exhibits higher intrinsic and acquired resistance.[12][13] |

| Staphylococcus aureus | Positive | 2 - 64 | Generally less susceptible than E. coli.[14] |

| Streptococcus pneumoniae | Positive | 8 - >64 | Often shows high levels of resistance.[15][16] |

Note: These values are illustrative and actual MICs must be determined empirically for specific clinical or research isolates. Breakpoints for defining susceptibility vs. resistance are established by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][17]

Objective: To determine the lowest concentration of streptomycin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Streptomycin stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate grown to log phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Plate Preparation: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of streptomycin at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. d. Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of streptomycin at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well) as compared to the growth control in well 11.[18]

Protocol: Outer Membrane Permeability Assay using NPN Uptake

This assay is used to assess damage or increased permeability of the gram-negative outer membrane.[3] The hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.[19]

Objective: To measure the increase in outer membrane permeability of a gram-negative bacterium upon exposure to a permeabilizing agent.

Materials:

-

Gram-negative bacterial culture in mid-log phase

-

Fluorescence spectrophotometer or plate reader (Excitation: 350 nm, Emission: 420 nm)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

HEPES buffer (5 mM, pH 7.2)

-

Test agent (e.g., streptomycin) and controls (e.g., polymyxin (B74138) B as a positive control)

-

Black, clear-bottom 96-well plates or quartz cuvettes

Procedure:

-

Cell Preparation: a. Grow bacteria overnight and subculture into fresh broth to reach mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with HEPES buffer. d. Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.5.[6]

-

Assay Setup: a. In a 96-well plate, add 100 µL of the resuspended cells to each well. b. Add NPN to each well to a final concentration of 10 µM. Mix gently. c. Measure the baseline fluorescence.

-

Measurement: a. Add the test agent (streptomycin at various concentrations) to the wells. Include a negative control (buffer only) and a positive control (e.g., polymyxin B). b. Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes).[6]

-

Data Analysis: a. The increase in fluorescence units (RFU) over baseline corresponds to the uptake of NPN, indicating increased outer membrane permeability. b. Plot the change in RFU over time for each concentration of the test agent.

Conclusion

The differential activity of streptomycin against gram-positive and gram-negative bacteria is a classic paradigm in antimicrobial science, rooted in the distinct architecture of their cell envelopes. While the intracellular target—the 30S ribosomal subunit—is conserved, the path to reach it is not. The complex, multi-layered uptake process in gram-negative bacteria, involving electrostatic disruption and energy-dependent transport phases, contrasts with the simpler, yet potentially hindered, diffusion across the thick peptidoglycan of gram-positive organisms. Understanding these fundamental differences, quantifiable through MIC determination and permeability assays, remains critical for the rational design of new antimicrobial strategies and the effective deployment of existing agents in a clinical and research setting.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. protocols.io [protocols.io]

- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Minimal inhibitory concentration of streptomy - Bacteria Escherichia coli - BNID 100768 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. ibg.kit.edu [ibg.kit.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and Spectrum of Streptomycin Resistance in a Natural Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Streptomycin: A Technical Guide to its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the bacteriostatic and bactericidal activities of streptomycin (B1217042), an aminoglycoside antibiotic with a rich history in the fight against bacterial infections. Understanding the concentration-dependent and condition-specific nature of streptomycin's efficacy is paramount for its effective application in research and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity against various bacterial species, detailed experimental protocols, and visual representations of key processes.

The Core Mechanism: A Tale of Two Concentrations

Streptomycin exerts its antimicrobial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds irreversibly to the 16S rRNA of the 30S ribosomal subunit.[1][2] This binding event disrupts the normal translation process in two significant ways:

-

Codon Misreading: Streptomycin's interaction with the ribosome induces conformational changes that lead to the misreading of the mRNA template. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or even toxic proteins.[2][3]

-

Inhibition of Protein Synthesis: By interfering with the binding of formyl-methionyl-tRNA to the 30S subunit, streptomycin can also inhibit the initiation of protein synthesis.[1][3]

The ultimate effect of streptomycin on bacteria—whether it merely inhibits their growth (bacteriostatic) or actively kills them (bactericidal)—is largely dependent on its concentration. At lower concentrations, the primary effect is the inhibition of protein synthesis, leading to a bacteriostatic outcome where bacterial proliferation is halted. However, at higher concentrations, the rampant production of aberrant and potentially toxic proteins disrupts cellular processes so severely that it leads to cell death, a bactericidal effect.[1][4] This concentration-dependent killing is a hallmark of aminoglycoside antibiotics.[5][6]

Several other factors can influence whether streptomycin acts as a bacteriostatic or bactericidal agent. These include the bacterial species, the growth phase of the bacteria (it is more effective against actively growing bacteria), and the presence of oxygen, as its uptake into the bacterial cell is an active, energy-dependent process that is more efficient under aerobic conditions.[1]

Quantifying the Effect: MIC and MBC

To quantitatively assess the bacteriostatic and bactericidal properties of streptomycin, two key parameters are determined experimentally: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.[8]

The relationship between these two values, expressed as the MBC/MIC ratio, is a critical indicator of an antibiotic's primary mode of action. A low MBC/MIC ratio (typically ≤4) suggests a bactericidal effect, while a high ratio indicates a bacteriostatic effect.

Table 1: MIC and MBC of Streptomycin Against Various Bacterial Species

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Primary Effect | Reference |

| Leptospira interrogans serovar Pomona | 3.13 | 3.13 | 1 | Bactericidal | [9] |

| Leptospira interrogans serovar Icterohaemorrhagiae | 3.13 | 3.13 | 1 | Bactericidal | [9] |

| Leptospira interrogans serovar Sejroe | 0.39 | 1.56 | 4 | Bactericidal | [9] |

| Leptospira kirschneri serovar Pomona | 0.78 | 3.13 | 4 | Bactericidal | [9] |

| Leptospira kirschneri serovar Icterohaemorrhagiae | 1.56 | 1.56 | 1 | Bactericidal | [9] |

| Leptospira santarosai serovar Grippotyphosa | 3.13 | 25 | 8 | Bacteriostatic | [9] |

| Aquatic Bacteria (unspecified) from Sulejów Reservoir | 0.1 - 3.2 | 0.2 - 12.5 | Varies | Varies | [10] |

| Aquatic Bacteria (unspecified) from Zegrze Reservoir | 0.4 - 25.0 | 0.8 - 50.0 | Varies | Varies | [10] |

| Aquatic Bacteria (unspecified) from Vistula River | 1.6 - 50.0 | 3.2 - 100.0 | Varies | Varies | [10] |

Experimental Protocols

Accurate determination of MIC and MBC values is crucial for understanding the antimicrobial properties of streptomycin. The following are detailed methodologies for these key experiments.

Broth Microdilution Method for MIC Determination

This is a standard and widely used method for determining the MIC of an antimicrobial agent.[4][11]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Streptomycin stock solution of known concentration

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the streptomycin stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after addition.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the streptomycin dilutions. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Growth Control: A well containing only the broth medium and the bacterial inoculum.

-

Sterility Control: A well containing only the broth medium.

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of streptomycin in which there is no visible growth.

Determination of MBC

The MBC is determined as a subsequent step to the MIC assay.[4]

Materials:

-

MIC plate from the previous experiment

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette and tips or inoculating loop

-

Incubator

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of streptomycin that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing the Process

Diagrams are essential tools for understanding complex biological processes and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. idexx.dk [idexx.dk]

- 8. researchgate.net [researchgate.net]

- 9. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

An In-depth Technical Guide to the Shelf Life and Degradation of Streptomycin Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of streptomycin (B1217042) solutions. Understanding the factors that influence the shelf life of streptomycin and the nature of its degradation products is critical for ensuring its efficacy and safety in research and pharmaceutical applications. This document details the kinetics of degradation under various conditions, outlines the primary degradation pathways, and provides established analytical methodologies for stability assessment.

Shelf Life and Stability of Streptomycin Solutions

The stability of streptomycin in solution is influenced by several factors, including temperature, pH, light exposure, and the presence of other substances.

Temperature: Higher temperatures accelerate the degradation of streptomycin. Solutions are significantly more stable at refrigerated or frozen temperatures. For instance, a stock solution of streptomycin sulfate (B86663) can be stored at -20°C for up to one year, while at 37°C, a noticeable loss of activity occurs within days.[1][2] The half-life of streptomycin in an aqueous environment has been shown to decrease from 103.4 days at 15°C to 30.9 days at 40°C.[3]

pH: Streptomycin is most stable in neutral to slightly acidic conditions, with an optimal pH range of 6.5 to 7.[2] It readily decomposes in both acidic and basic environments.[3]

Light: Exposure to light can also contribute to the degradation of streptomycin solutions. Therefore, it is recommended to store solutions in a dark place or in light-protective containers.[1]

Additives: The presence of certain excipients can affect stability. For example, bentonite, activated charcoal, and veegum have been shown to significantly decrease the activity of streptomycin sulfate solutions, while Aerosil 200, kaolin, and pectin (B1162225) did not cause significant loss at 37°C.[2]

Quantitative Data on Streptomycin Degradation

The following tables summarize the quantitative data on the degradation of streptomycin under various conditions.

Table 1: Half-life of Streptomycin in Aqueous Solution at Different Temperatures

| Temperature (°C) | Half-life (days) |

| 15 | 103.4[3] |

| 40 | 30.9[3] |

Table 2: Stability of Streptomycin Sulfate in Aqueous Solution

| Temperature (°C) | Duration of Stability |

| 37 | Stable for 21 days[2] |

| 60 | Significant loss after 3 days[2] |

Degradation Products and Pathways

The degradation of streptomycin proceeds through several pathways, primarily hydrolysis and thermal degradation, yielding distinct products.

The main degradation products of streptomycin are:

-

Streptidine (B14820): Formed through the acid hydrolysis of the glycosidic bond between streptose (B1236354) and streptidine.[4]

-

Streptobiosamine: The other product of acid hydrolysis, consisting of streptose and N-methyl-L-glucosamine linked together.[4]

-

Maltol (B134687): Produced under alkaline hydrolysis conditions.[4][5]

Thermal degradation of streptomycin at temperatures above 70°C also leads to the formation of streptidine and streptobiosamine.[4]

Proposed Degradation Pathway of Streptomycin in an Aquatic Environment

The following diagram illustrates a proposed pathway for the degradation of streptomycin in an aquatic environment, which can be influenced by factors such as pH and temperature.

Experimental Protocols for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for assessing the stability of streptomycin and quantifying its degradation products. A validated stability-indicating HPLC method is crucial for accurate analysis.

Detailed HPLC-UV Method for Streptomycin Sulfate Analysis

This protocol is a composite method based on several published procedures for the analysis of streptomycin sulfate.[6][7][8]

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Methanol (B129727)

-

Mobile Phase B: Aqueous buffer (e.g., Orthophosphoric acid and Triethylamine)

-

Streptomycin sulfate reference standard

-

0.45 µm membrane filters

-

Ultrasonic bath

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of Methanol and the aqueous buffer. A common starting point is a 40:60 (v/v) ratio of Methanol to buffer.[6]

-

Flow Rate: 1.0 mL/min[6]

-

Detection Wavelength: 240 nm[6]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Mobile Phase Preparation: Prepare the aqueous buffer by dissolving the appropriate amounts of orthophosphoric acid and triethylamine (B128534) in HPLC-grade water. Filter both mobile phase components through a 0.45 µm filter and degas for 20 minutes using an ultrasonic bath.

-

Standard Solution Preparation: Accurately weigh and dissolve the streptomycin sulfate reference standard in a mixture of methanol and the aqueous buffer (in the same ratio as the initial mobile phase) to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 µg/mL).[6]

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a concentration within the calibration range.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the sample solutions.

-

After each run, an appropriate column wash should be performed.

5. Data Analysis:

-

Identify and quantify the streptomycin peak based on its retention time compared to the standard.

-

The concentration of streptomycin in the samples can be calculated from the calibration curve.

-

Degradation products can be identified by the appearance of new peaks in the chromatogram of stressed samples.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of a streptomycin solution.

This comprehensive guide provides essential information for researchers, scientists, and drug development professionals working with streptomycin. By understanding the factors affecting its stability and the nature of its degradation, users can ensure the integrity and efficacy of their work.

References

- 1. immunologicalsciences.com [immunologicalsciences.com]

- 2. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. The formation of maltol by the degradation of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idosi.org [idosi.org]

- 7. ijsred.com [ijsred.com]

- 8. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]

A Comprehensive Guide to the Solubility of Streptomycin Sulfate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of streptomycin (B1217042) sulfate (B86663), a widely used aminoglycoside antibiotic. Understanding the solubility of this compound in various laboratory solvents is critical for a range of applications, from in vitro assay development and formulation studies to quality control and manufacturing processes. This document offers quantitative solubility data, detailed experimental protocols, and a visual representation of a typical solubility determination workflow to aid researchers in their laboratory work.

Quantitative Solubility of Streptomycin Sulfate

The solubility of streptomycin sulfate is highly dependent on the polarity of the solvent. It is a polar compound and, as such, exhibits high solubility in polar solvents like water and is sparingly soluble to practically insoluble in most nonpolar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for streptomycin sulfate in several common laboratory solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Observations |

| Water | H₂O | ≥ 100[1][2] | 25 | Freely soluble[3] |

| 242.5[4] | Not Specified | Sonication is recommended | ||

| 50[5] | Not Specified | |||

| > 20[6] | 28 | |||

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~ 10[7] | Not Specified | |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | ~ 2[7] | Not Specified | |

| < 1[1] | Not Specified | Insoluble or slightly soluble | ||

| Dimethylformamide (DMF) | C₃H₇NO | ~ 13[7] | Not Specified | |

| Methanol | CH₃OH | 0.85[6] | 28 | |

| Ethanol | C₂H₅OH | 0.30[6] | 28 | Very slightly soluble[3] |

| Isopropanol | C₃H₈O | 0.01[6] | 28 | Insoluble |

| Ether | (C₂H₅)₂O | 0.035[6] | 28 | Insoluble |

| Carbon Tetrachloride | CCl₄ | 0.035[6] | 28 | Insoluble |

| Chloroform | CHCl₃ | Practically Insoluble[6] | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable experimental outcomes. The following are detailed methodologies for two common types of solubility assays: the equilibrium (thermodynamic) shake-flask method and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, measures the thermodynamic equilibrium solubility of a compound, representing the true saturation point of a substance in a solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then determined in a filtered or centrifuged aliquot of the supernatant.

Materials:

-

Streptomycin sulfate powder

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator placed in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation for quantification.

Procedure:

-

Preparation: Add an excess amount of streptomycin sulfate to a vial. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of streptomycin sulfate using a validated HPLC method or another suitable analytical technique.

-

Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.

Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering). The concentration at which precipitation occurs is determined as the kinetic solubility.

Materials:

-

Streptomycin sulfate

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of streptomycin sulfate in DMSO (e.g., 10-20 mg/mL).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a microtiter plate to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new microtiter plate containing the aqueous buffer. This step is often performed rapidly to induce precipitation.

-

Incubation and Measurement: The plate is typically incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity of each well is then measured using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells.

Visualizing the Experimental Workflow

To further clarify the process of determining solubility, the following section provides a visual representation of the experimental workflow for the shake-flask method using the DOT language for Graphviz.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]

- 4. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]

- 5. toku-e.com [toku-e.com]

- 6. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Origin of Streptomycin from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomycin (B1217042), a cornerstone aminoglycoside antibiotic, has been a critical tool in the fight against bacterial infections, most notably tuberculosis, for decades. Its discovery from the soil bacterium Streptomyces griseus marked a pivotal moment in medicine. This technical guide provides an in-depth exploration of the biological origins of streptomycin, detailing its complex biosynthetic pathway, the genetic architecture of the biosynthetic gene cluster, the intricate regulatory networks that govern its production, and key experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and crucial pathways and workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in antibiotic discovery, development, and microbial biotechnology.

Introduction

Streptomyces griseus, a Gram-positive, filamentous bacterium found ubiquitously in soil, is the primary industrial producer of streptomycin.[1] This antibiotic exerts its bactericidal effect by binding to the 30S ribosomal subunit of prokaryotes, leading to codon misreading and subsequent inhibition of protein synthesis.[2] The biosynthesis of streptomycin is a complex process involving the convergence of three distinct metabolic pathways, all originating from the primary metabolite D-glucose.[3] The production of this secondary metabolite is tightly regulated by a sophisticated signaling cascade, ensuring its synthesis occurs at the appropriate stage of the bacterial life cycle.[4] Understanding the intricacies of streptomycin biosynthesis and its regulation is paramount for the rational design of strain improvement strategies and the discovery of novel aminoglycoside antibiotics.

The Streptomycin Biosynthetic Gene Cluster (str/sts)

The genetic blueprint for streptomycin biosynthesis is encoded within a dedicated gene cluster, designated str/sts, in the Streptomyces griseus genome.[5] This cluster contains all the necessary genes for the synthesis of the three streptomycin moieties, as well as for self-resistance and regulation of production. While the exact number and organization of genes can vary slightly between different S. griseus strains, a core set of genes is conserved.

Table 1: Key Genes in the Streptomycin Biosynthetic Cluster of Streptomyces griseus

| Gene | Proposed or Confirmed Function | Reference(s) |

| Regulatory Genes | ||

| strR | Pathway-specific transcriptional activator | [6] |

| Biosynthetic Genes | ||

| strB1 | Inosamine-phosphate amidinotransferase 1 (streptidine biosynthesis) | [2] |

| strD | Putative hexose (B10828440) nucleotidylating enzyme (streptose biosynthesis) | [6] |

| stsC | L-glutamine:scyllo-inosose aminotransferase (streptidine biosynthesis) | [7] |

| strF, G, H, I, K | Genes involved in streptidine (B14820) biosynthesis, including a phosphatase | [7] |

| Resistance Gene | ||

| aphD (strA) | Streptomycin 6-phosphotransferase | [6] |

The Biosynthetic Pathway of Streptomycin

The streptomycin molecule is an assembly of three distinct chemical moieties: streptidine, L-streptose, and N-methyl-L-glucosamine. Each of these components is synthesized through a separate branched pathway originating from D-glucose.[3]

Biosynthesis of the Streptidine Moiety

The streptidine ring, a diguanidinated aminocyclitol, is derived from D-glucose via myo-inositol.[3] The pathway involves a series of oxidation, transamination, phosphorylation, and transamidination reactions.

Biosynthesis of the L-Streptose Moiety

The branched-chain sugar L-streptose is also synthesized from D-glucose, proceeding through a dTDP-glucose intermediate.[3] This pathway involves an intramolecular rearrangement of a 6-deoxy-4-oxyhexose derivative.[8]

Biosynthesis of the N-methyl-L-glucosamine Moiety

The biosynthesis of N-methyl-L-glucosamine from D-glucose is the least characterized of the three pathways.[3] Experimental evidence suggests that the conversion of D-glucose to this L-hexose derivative occurs without the cleavage of the carbon skeleton.[9]

Assembly of the Streptomycin Molecule

The final steps of streptomycin biosynthesis involve the glycosidic linkage of the three precursor moieties. Dihydrostreptosyl-streptidine-6-phosphate is formed from dTDP-L-dihydrostreptose and streptidine-6-phosphate.[10] Subsequently, N-methyl-L-glucosamine is attached to form dihydrostreptomycin-6-phosphate. The final step is the removal of the phosphate (B84403) group to yield the active streptomycin antibiotic.[2]

Regulation of Streptomycin Production

The production of streptomycin is a tightly regulated process, initiated by a low-molecular-weight signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[4] The accumulation of A-factor to a critical concentration triggers a complex regulatory cascade.

The A-factor signaling pathway is a well-studied example of quorum sensing in Streptomyces. At low concentrations of A-factor, a receptor protein, ArpA, binds to the promoter region of the adpA gene, repressing its transcription.[11] As the bacterial population grows, A-factor accumulates and binds to ArpA, causing a conformational change that leads to its dissociation from the adpA promoter.[5] This de-repression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a large number of genes, known as the AdpA regulon, which are involved in both secondary metabolism and morphological differentiation.[1] A critical target within the AdpA regulon is the strR gene, the pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster.[5] The StrR protein then activates the transcription of the other str genes, leading to the production of streptomycin.[4]

Fermentation and Production Data

The industrial production of streptomycin is achieved through submerged fermentation of S. griseus.[12] The fermentation process is typically divided into three phases: an initial growth phase with minimal antibiotic production, a second phase of high streptomycin synthesis, and a final phase where production ceases and cell lysis may occur.[13] Optimization of fermentation parameters is crucial for maximizing streptomycin yield.

Table 2: Typical Fermentation Parameters for Streptomycin Production

| Parameter | Optimal Range/Condition | Reference(s) |

| Temperature | 25-30°C | [13] |

| pH | 7.0 - 8.0 | [13] |

| Aeration | High | [12] |

| Agitation | High | [12] |

| Carbon Source | Glucose (2.5%) | [13] |

| Nitrogen Source | Soybean meal (4.5%) | [13] |

| Incubation Time | 5-7 days | [12] |

Table 3: Reported Streptomycin Yields under Various Conditions

| Medium Composition | Inoculum Size | Streptomycin Yield (µg/mL) | Reference(s) |

| Glucose-casein medium | 1.6% | 3,000 | |

| Hockenhull nutrient medium | Not specified | > 1,200 | [13] |

| Plates with ~10³ spores | Not applicable | Equivalent to 128 µg/mL pure stock |

Experimental Protocols

Quantification of Streptomycin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of streptomycin from fermentation broths.

Methodology:

-

Sample Preparation: Centrifuge the fermentation broth to pellet the S. griseus mycelia. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Chromatographic Conditions:

-